molecular formula C6H10N2O B1343069 4-Hydroxypiperidine-1-carbonitrile CAS No. 51075-37-7

4-Hydroxypiperidine-1-carbonitrile

Cat. No. B1343069
CAS RN: 51075-37-7
M. Wt: 126.16 g/mol
InChI Key: OPBQHNZSOOLCPP-UHFFFAOYSA-N
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Patent
US08921398B2

Procedure details

4-Hydroxypiperidine-1-carbonitrile (3.0 g) and N-hydroxy-2-methylpropanimidamide (2.9 g) are dissolved in ethyl acetate (20 ml) and 1 M ZnCl2 in Et2O (29 ml) is added. A precipitate forms and the solvent is decanted off. Additional Et2O (20 ml) is added to wash the precipitate and is decanted off. EtOH (20 ml) is added followed by conc. HCl (7.5 ml) and the mixture is heated to 100° C. for 3.5 h. The mixture is concentrated, redissolved in H2O (5 ml) and made basic by addition of concentrated NaHCO3. The aqueous layer is extracted with dichloromethane (2×50 mL) and the organic layer is dried over MgSO4, filtered and concentrated. The crude product is purified by silica gel chromatography (0% to 100% ethyl acetate/hexanes) to afford the title compound. LC (method 20): tR=1.56 min; Mass spectrum (APCI): m/z=212 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]#[N:9])[CH2:4][CH2:3]1.[OH:10][NH:11][C:12](=N)[CH:13]([CH3:15])[CH3:14]>C(OCC)(=O)C.CCOCC.[Cl-].[Cl-].[Zn+2]>[CH3:14][CH:13]([C:12]1[N:9]=[C:8]([N:5]2[CH2:6][CH2:7][CH:2]([OH:1])[CH2:3][CH2:4]2)[O:10][N:11]=1)[CH3:15] |f:4.5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1CCN(CC1)C#N
Name
Quantity
2.9 g
Type
reactant
Smiles
ONC(C(C)C)=N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
29 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate forms and the solvent is decanted off
ADDITION
Type
ADDITION
Details
Additional Et2O (20 ml) is added
WASH
Type
WASH
Details
to wash the precipitate
CUSTOM
Type
CUSTOM
Details
is decanted off
ADDITION
Type
ADDITION
Details
EtOH (20 ml) is added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in H2O (5 ml)
ADDITION
Type
ADDITION
Details
made basic by addition of concentrated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with dichloromethane (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica gel chromatography (0% to 100% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1=NOC(=N1)N1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.